molecular formula C14H10N2 B14031473 2-(3-Deuterionaphthalen-2-yl)pyrimidine

2-(3-Deuterionaphthalen-2-yl)pyrimidine

Cat. No.: B14031473
M. Wt: 207.25 g/mol
InChI Key: ZMBRRTOSJMWLDX-WHRKIXHSSA-N
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Description

2-(2-Naphthyl-3-D)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring fused with a naphthalene moiety. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties . The naphthalene ring enhances the compound’s stability and biological activity, making it a valuable target for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyl-3-D)pyrimidine typically involves the condensation of 2-naphthol with pyrimidine derivatives under acidic or basic conditions. One common method includes the reaction of 2-naphthol with isatin in the presence of an acid catalyst to form an intermediate, which then undergoes cyclization to yield the desired pyrimidine compound . Another approach involves the use of aromatic aldehydes, β-naphthol, and 6-amino-1,3-dimethyl uracil in a deep eutectic solvent, resulting in a highly efficient and selective synthesis .

Industrial Production Methods

Industrial production of 2-(2-Naphthyl-3-D)pyrimidine often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of deep eutectic solvents has gained popularity due to their cost-effectiveness, environmental sustainability, and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyl-3-D)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Electrophilic reagents like halogens, nitro groups

Major Products Formed

Scientific Research Applications

2-(2-Naphthyl-3-D)pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

2-(2-Naphthyl-3-D)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of 2-(2-Naphthyl-3-D)pyrimidine lies in its naphthalene moiety, which enhances its stability and biological activity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C14H10N2

Molecular Weight

207.25 g/mol

IUPAC Name

2-(3-deuterionaphthalen-2-yl)pyrimidine

InChI

InChI=1S/C14H10N2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-10H/i7D

InChI Key

ZMBRRTOSJMWLDX-WHRKIXHSSA-N

Isomeric SMILES

[2H]C1=CC2=CC=CC=C2C=C1C3=NC=CC=N3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC=CC=N3

Origin of Product

United States

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